Cobaltic sulfate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

13478-09-6 |

|---|---|

分子式 |

Co2O12S3 |

分子量 |

406.1 g/mol |

IUPAC名 |

cobalt(3+);trisulfate |

InChI |

InChI=1S/2Co.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

InChIキー |

OOMOMODKLPLOKW-UHFFFAOYSA-H |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |

正規SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |

他のCAS番号 |

13478-09-6 |

同義語 |

dicobalt tris(sulphate) |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Cobaltic Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt sulfate (B86663) exists in two primary oxidation states: cobalt(II) sulfate (CoSO₄) and cobalt(III) sulfate (Co₂(SO₄)₃). Cobalt(II) sulfate, the more common and stable form, is a reddish crystalline solid available in various hydrated forms and has been extensively characterized. In contrast, cobaltic sulfate, or cobalt(III) sulfate, is a less stable, blue crystalline solid, typically isolated as a highly hydrated salt, Co₂(SO₄)₃·18H₂O. This guide provides a detailed overview of the known physical and chemical properties of this compound, alongside the well-established data for cobaltous sulfate for comparative purposes. It includes a summary of quantitative data, detailed experimental protocols for the synthesis of cobalt(III) sulfate, and diagrams illustrating key relationships and workflows. Due to the inherent instability of cobalt(III) sulfate, particularly in aqueous solutions, comprehensive experimental data is limited. This document compiles the available information from existing literature to serve as a foundational resource for professionals in research and drug development.

Introduction

The study of cobalt compounds is crucial in various scientific fields, including catalysis, materials science, and medicine. While cobalt(II) sulfate is a commercially available and widely studied compound, the properties of cobalt(III) sulfate are less understood due to its challenging synthesis and handling requirements. The potent oxidizing nature of the cobalt(III) ion makes its simple salts, like the sulfate, highly reactive and prone to decomposition. This guide aims to clearly delineate the properties of both cobalt(II) and cobalt(III) sulfate, with a primary focus on the latter, to aid researchers in their work with these compounds.

Physical Properties

Quantitative physical data for cobalt(III) sulfate is scarce in the literature. The available information primarily describes its appearance and formula. For a comprehensive understanding, the well-documented properties of cobalt(II) sulfate and its various hydrates are presented in the following tables.

Cobalt(III) Sulfate

| Property | Value |

| Chemical Formula | Co₂(SO₄)₃ |

| Molar Mass | 406.06 g/mol |

| Appearance | Blue crystalline solid (as octadecahydrate) |

| Hydrated Form | Co₂(SO₄)₃·18H₂O |

Cobalt(II) Sulfate

| Property | Anhydrous (CoSO₄) | Monohydrate (CoSO₄·H₂O) | Hexahydrate (CoSO₄·6H₂O) | Heptahydrate (CoSO₄·7H₂O) |

| Molar Mass ( g/mol ) | 154.996 | 173.01 | 263.08 | 281.103 |

| Appearance | Reddish crystalline | Red monoclinic crystals | Pink salt | Red-pink monoclinic crystals |

| Density (g/cm³) | 3.71 | 3.08 | - | 1.948 |

| Melting Point (°C) | 735 (decomposes) | - | - | 96.8 |

| Boiling Point (°C) | - | - | - | 420 (loses 7H₂O) |

| Solubility in Water | Soluble | Soluble | Soluble | Soluble |

Chemical Properties

Cobalt(III) Sulfate

Cobalt(III) sulfate is a powerful oxidizing agent. Its key chemical properties are summarized below:

-

Stability : The hydrated form, Co₂(SO₄)₃·18H₂O, is stable in the dry state.[1] However, it is unstable in water, where it decomposes with the evolution of oxygen.[1] It exhibits fair stability in solutions of dilute sulfuric acid.[1]

-

Reactivity : As a strong oxidant, the aqueous cobalt(III) ion is capable of oxidizing water.[2] This reactivity is a significant challenge in its study and application.

Cobalt(II) Sulfate

Cobalt(II) sulfate is a stable compound with well-characterized reactivity.

-

pH of Aqueous Solutions : Solutions of cobalt(II) sulfate are acidic, with a pH of less than 7.0, due to the hydrolysis of the Co²⁺ ion.[1]

-

Reactions : It reacts with bases to neutralize them.[1] It is generally not considered an oxidizing or reducing agent under normal conditions.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of cobalt(III) sulfate are not widely published. However, the general methods of preparation are described in the literature. The following protocols are based on these descriptions and general laboratory practices for inorganic synthesis.

Synthesis of Cobalt(III) Sulfate Octadecahydrate (Co₂(SO₄)₃·18H₂O) via Electrolytic Oxidation

This method involves the oxidation of a cobalt(II) sulfate solution in sulfuric acid at a low temperature.

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Platinum or lead dioxide anode

-

Platinum or lead cathode

-

Electrolytic cell with a diaphragm to separate the anolyte and catholyte

-

Low-temperature bath (e.g., ice-salt bath)

-

DC power supply

Procedure:

-

Prepare an 8 M sulfuric acid solution by carefully adding concentrated sulfuric acid to distilled water in a fume hood, with cooling.

-

Dissolve cobalt(II) sulfate heptahydrate in the 8 M sulfuric acid solution to create a concentrated electrolyte.

-

Cool the electrolytic cell to approximately 0-5 °C using a low-temperature bath.

-

Fill the anode and cathode compartments of the cell with the cobalt(II) sulfate electrolyte.

-

Insert the platinum or lead dioxide anode and the platinum or lead cathode into their respective compartments.

-

Apply a direct current to the cell. The specific current density and voltage should be optimized for the setup, but a low current density is recommended to control the reaction rate and minimize side reactions.

-

Continue the electrolysis until the anolyte turns a distinct blue color, indicating the formation of Co(III) ions.

-

Upon completion, carefully decant the blue anolyte solution.

-

Induce crystallization by further cooling the solution or by the addition of a miscible non-solvent like ethanol.

-

Filter the resulting blue crystals of Co₂(SO₄)₃·18H₂O, wash with a small amount of ice-cold distilled water, followed by ethanol, and dry in a desiccator over a suitable drying agent.

Synthesis of Cobalt(III) Sulfate via Chemical Oxidation with Ozone

This method utilizes the strong oxidizing power of ozone to convert Co(II) to Co(III).

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ozone generator

-

Gas dispersion tube

-

Reaction vessel

Procedure:

-

Prepare a solution of cobalt(II) sulfate in dilute sulfuric acid.[1]

-

Cool the solution to a low temperature (e.g., 0-10 °C) to enhance the stability of the resulting cobalt(III) sulfate.

-

Bubble ozone gas from an ozone generator through the solution using a gas dispersion tube to ensure efficient mixing.

-

Continue the ozonation until the solution color changes from pink to blue, indicating the formation of cobalt(III) ions.

-

Once the reaction is complete, crystallize the cobalt(III) sulfate octadecahydrate from the solution, filter, and dry as described in the electrolytic method.

Mandatory Visualizations

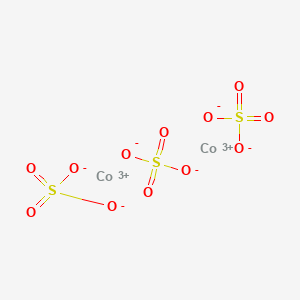

Caption: Relationship between this compound and its key physical and chemical properties.

Caption: General workflow for the synthesis of this compound Octadecahydrate.

References

Synthesis of High-Purity Cobalt(III) Sulfate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of high-purity cobalt(III) sulfate (B86663), a powerful oxidizing agent with significant potential in various research and development applications. Due to the inherent instability of the cobalt(III) ion in aqueous solutions, the synthesis and isolation of high-purity cobalt(III) sulfate present unique challenges. This document details the most effective laboratory-scale methods for its preparation, focusing on electrolytic and chemical oxidation, as well as the synthesis of a more stable crystalline form, cesium cobalt(III) alum.

Introduction to Cobalt(III) Sulfate

Cobalt(III) sulfate, with the chemical formula Co₂(SO₄)₃, is a potent oxidizing agent. Its hydrated form, Co₂(SO₄)₃·18H₂O, is a blue crystalline solid. The simple hexaaquacobalt(III) ion, [Co(H₂O)₆]³⁺, is highly unstable in water and readily oxidizes it, leading to the evolution of oxygen and the reduction of cobalt(III) to the more stable cobalt(II) state. However, its stability is significantly enhanced in concentrated sulfuric acid. This property is central to the synthetic methodologies outlined below. The purity of cobalt(III) sulfate is critical for its applications, and it can be assessed through various analytical techniques, with magnetic susceptibility being a particularly sensitive indicator.

Synthesis Methodologies

The synthesis of high-purity cobalt(III) sulfate necessitates conditions that favor the oxidation of cobalt(II) to cobalt(III) while preventing the decomposition of the product. The two primary methods employed for this purpose are electrolytic oxidation and chemical oxidation.

Electrolytic Oxidation of Cobalt(II) Sulfate

Electrolytic oxidation is a direct and effective method for producing cobalt(III) sulfate in a laboratory setting. The process involves the anodic oxidation of a cobalt(II) sulfate solution in concentrated sulfuric acid.

Experimental Protocol:

-

Electrolyte Preparation: Prepare a solution of cobalt(II) sulfate in 8M sulfuric acid. The concentration of cobalt(II) sulfate should be near saturation.

-

Electrolytic Cell Setup:

-

Use a divided electrolytic cell with a porous diaphragm separating the anode and cathode compartments.

-

The anode should be made of a material with a high oxygen overpotential, such as platinum (Pt) or lead dioxide (PbO₂), to favor the oxidation of Co(II) over water.

-

A platinum or lead cathode can be used.

-

The electrolyte should be cooled and maintained at a low temperature (e.g., 0-5 °C) throughout the electrolysis to enhance the stability of the cobalt(III) sulfate.

-

-

Electrolysis:

-

Apply a direct current to the cell. The specific current density should be optimized for the cell geometry and electrolyte concentration, but a starting point of 20-30 mA/cm² can be considered.

-

Continue the electrolysis until the anolyte (the solution in the anode compartment) turns a distinct blue color, indicating the formation of Co(III) ions.

-

-

Isolation and Purification:

-

Upon completion of the electrolysis, carefully transfer the blue anolyte to a cold beaker.

-

The cobalt(III) sulfate octadecahydrate, Co₂(SO₄)₃·18H₂O, can be precipitated by the addition of a suitable organic solvent, such as ethanol (B145695) or acetone, while maintaining a low temperature.

-

Filter the resulting blue crystals quickly in a cold environment.

-

Wash the crystals with a small amount of cold, concentrated sulfuric acid, followed by a wash with glacial acetic acid, and finally with diethyl ether to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent. Avoid heating, as this will cause decomposition.

-

Table 1: Parameters for Electrolytic Synthesis of Cobalt(III) Sulfate

| Parameter | Value/Condition |

| Starting Material | Cobalt(II) sulfate (CoSO₄·7H₂O) |

| Solvent | 8M Sulfuric Acid |

| Anode Material | Platinum (Pt) or Lead Dioxide (PbO₂) |

| Cathode Material | Platinum (Pt) or Lead (Pb) |

| Cell Type | Divided cell with porous diaphragm |

| Temperature | 0-5 °C |

| Current Density | Empirically determined (start at 20-30 mA/cm²) |

| Product | Cobalt(III) sulfate octadecahydrate (Co₂(SO₄)₃·18H₂O) |

Chemical Oxidation using Ozone

Ozone (O₃) is a powerful oxidizing agent capable of converting cobalt(II) to cobalt(III) in a sulfuric acid medium. This method avoids the complexities of an electrochemical setup but requires an ozone generator.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of cobalt(II) sulfate in dilute sulfuric acid (e.g., 4-8M).

-

Ozonolysis:

-

Cool the cobalt(II) sulfate solution in an ice bath.

-

Bubble ozone gas from an ozone generator through the solution via a fritted glass bubbler to ensure efficient gas dispersion.

-

Continue the ozonolysis until the solution color changes from pink to blue, indicating the formation of cobalt(III).

-

-

Product Isolation:

-

Follow the same isolation and purification steps as described for the electrolytic method (precipitation with an organic solvent, filtration, washing, and drying).

-

Table 2: Conditions for Chemical Oxidation with Ozone

| Parameter | Value/Condition |

| Starting Material | Cobalt(II) sulfate (CoSO₄·7H₂O) |

| Solvent | Dilute Sulfuric Acid (4-8M) |

| Oxidizing Agent | Ozone (O₃) |

| Temperature | 0-5 °C |

| Product | Cobalt(III) sulfate octadecahydrate (Co₂(SO₄)₃·18H₂O) |

Synthesis of Cesium Cobalt(III) Alum

The formation of a double salt, an alum, can significantly stabilize the cobalt(III) ion, allowing for the isolation of a more stable crystalline product. Cesium cobalt(III) alum, CsCo(SO₄)₂·12H₂O, is a classic example.

Experimental Protocol:

-

Preparation of the Cobalt(III) Solution: Prepare a solution of cobalt(III) sulfate using either the electrolytic or chemical oxidation method as described above.

-

Addition of Cesium Sulfate: To the cold, blue cobalt(III) sulfate solution, add a stoichiometric amount of a cold, saturated solution of cesium sulfate (Cs₂SO₄) in concentrated sulfuric acid.

-

Crystallization:

-

Allow the mixture to stand at a low temperature (e.g., in an ice bath or refrigerator) for several hours.

-

Blue crystals of cesium cobalt(III) alum will precipitate.

-

-

Isolation and Purification:

-

Filter the crystals and wash them with cold, concentrated sulfuric acid, followed by glacial acetic acid and then diethyl ether.

-

Dry the crystals in a desiccator.

-

Workflow and Process Visualization

The general workflow for the synthesis of high-purity cobalt(III) sulfate can be visualized as a series of sequential steps, each critical for the successful formation and isolation of the target compound.

Caption: General workflow for the synthesis of high-purity cobalt(III) sulfate.

Characterization and Purity Assessment

The characterization of cobalt(III) sulfate is essential to confirm its identity and purity. Due to its instability, prompt analysis after synthesis is recommended.

Table 3: Physical and Spectroscopic Properties of Cobalt(III) Sulfate

| Property | Value/Description |

| Chemical Formula | Co₂(SO₄)₃·18H₂O |

| Molar Mass | 758.38 g/mol |

| Appearance | Blue crystalline solid |

| Solubility | Decomposes in water; stable in concentrated H₂SO₄ |

| UV-Vis (λmax) of [Co(H₂O)₆]³⁺ | Approximately 400 nm and 600 nm |

Purity Assessment:

-

Magnetic Susceptibility: This is a highly sensitive method for determining the purity of cobalt(III) sulfate. The Co(III) ion in a low-spin octahedral complex is diamagnetic, while the Co(II) ion is paramagnetic. Any contamination with cobalt(II) sulfate will result in a measurable paramagnetic susceptibility. A lower magnetic susceptibility value corresponds to a higher purity of the cobalt(III) compound.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of the [Co(H₂O)₆]³⁺ ion in a non-aqueous or strongly acidic medium can be used for identification. The presence of characteristic absorption bands for cobalt(II) would indicate impurity.

-

Titrimetric Analysis: The oxidizing power of the cobalt(III) sulfate can be determined by titration with a suitable reducing agent, such as iron(II) sulfate.

Safety and Handling

-

Corrosive: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Strong Oxidizer: Cobalt(III) sulfate is a strong oxidizing agent. Avoid contact with combustible materials.

-

Toxicity: Cobalt compounds are toxic. Avoid inhalation of dust and ingestion.

By following the detailed methodologies and safety precautions outlined in this guide, researchers can successfully synthesize and handle high-purity cobalt(III) sulfate for a variety of laboratory applications. The inherent instability of the compound necessitates careful control of reaction conditions and meticulous handling to achieve the desired purity.

An In-depth Technical Guide to the Electrolytic Preparation of Cobaltic Sulfate from Cobalt(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and critical parameters involved in the electrolytic preparation of cobaltic sulfate (B86663), Co₂(SO₄)₃, from cobalt(II) sulfate, CoSO₄. Given the high reactivity and instability of the simple aqueous cobalt(III) ion, this process requires careful control of electrochemical conditions and electrolyte composition.

Introduction

Cobalt is a transition metal that exists primarily in the +2 and +3 oxidation states. While the cobalt(II) state is stable as a simple aqua ion, the cobalt(III) aqua ion, [Co(H₂O)₆]³⁺, is a powerful oxidizing agent, capable of oxidizing water itself to produce oxygen.[1] This inherent instability makes the preparation and handling of simple cobalt(III) salts challenging.

However, the cobalt(III) oxidation state can be stabilized in solution under specific conditions, notably in the presence of strong complexing ligands or in highly acidic aqueous media.[1] The electrolytic oxidation of cobalt(II) sulfate in a concentrated sulfuric acid solution is a primary method for generating cobalt(III) sulfate.[2] The resulting Co³⁺ solution is a potent oxidizing agent used in various chemical syntheses. The product, hydrated cobalt(III) sulfate, Co₂(SO₄)₃·18H₂O, can be isolated as a blue crystalline solid which is stable when dry but decomposes in water.[2]

This guide details the electrochemical methodology for this conversion, focusing on the practical aspects of cell design, operational parameters, and analytical procedures for product characterization.

Electrochemical Principles

The core of the process is the anodic oxidation of cobalt(II) to cobalt(III). This occurs in an electrochemical cell where a direct current is passed through the electrolyte. A divided cell, with anode and cathode compartments separated by a membrane, is essential to prevent the newly formed cobalt(III) at the anode from being immediately reduced back to cobalt(II) at the cathode.

Anode Reactions

The primary desired reaction at the anode is the oxidation of cobalt(II):

Co²⁺ → Co³⁺ + e⁻

However, a significant competing reaction is the oxidation of water (oxygen evolution), especially in aqueous solutions:

2H₂O → O₂ (g) + 4H⁺ + 4e⁻

Maximizing the efficiency of cobalt(III) production requires suppressing this side reaction. This can be influenced by anode material selection, current density, and electrolyte composition.

Cathode Reaction

In the acidic sulfate medium, the primary reaction at the cathode is the reduction of hydrogen ions:

2H⁺ + 2e⁻ → H₂ (g)

Any Co³⁺ ions that migrate to the cathode would be readily reduced, underscoring the need for a diaphragm or membrane to separate the anolyte and catholyte.

Experimental Apparatus and Setup

A laboratory-scale setup for the electrolytic preparation of cobaltic sulfate requires the following components:

-

Electrolytic Cell: A divided H-type cell or a beaker-type cell with a porous diaphragm (e.g., alumina (B75360) or fritted glass) or an ion-exchange membrane (e.g., Nafion™) separating the anode and cathode compartments.

-

Anode: A material with a high oxygen evolution overpotential is preferred to favor the oxidation of Co²⁺. Lead dioxide (PbO₂) or platinum (Pt) are suitable choices.[1]

-

Cathode: An inert material such as titanium or stainless steel is typically used.[3][4]

-

DC Power Supply: A galvanostatic power supply capable of providing a constant, controlled current.

-

Magnetic Stirrer and Stir Bar: To ensure electrolyte homogeneity and facilitate ion transport to the electrode surfaces.

-

Cooling Bath: To maintain a low operating temperature, which enhances the stability of the cobalt(III) product.

Detailed Experimental Protocol

This protocol describes a general procedure for the electrolytic synthesis. Researchers should optimize parameters based on their specific equipment and desired product concentration.

-

Electrolyte Preparation:

-

Prepare a high-concentration sulfuric acid solution (e.g., 8 M H₂SO₄).[2] This is crucial for stabilizing the Co³⁺ ions.

-

Dissolve a known quantity of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) into the cold sulfuric acid solution to achieve the desired starting concentration (e.g., 0.5 M to 1.0 M Co²⁺).

-

Cool the resulting electrolyte to a low temperature (e.g., 0-5 °C) in an ice bath.

-

-

Cell Assembly:

-

Assemble the divided electrolytic cell. Place the lead dioxide anode in one compartment and the titanium cathode in the other.

-

Fill both compartments with the prepared cold cobalt(II) sulfate electrolyte. Ensure the liquid levels are equal to prevent hydrostatic pressure differences.

-

-

Electrolysis:

-

Immerse the cell in a cooling bath to maintain a constant low temperature throughout the process.

-

Connect the anode and cathode to the DC power supply.

-

Begin electrolysis by applying a constant current. A typical anodic current density to start with is in the range of 100-300 A/m².

-

Stir the anolyte gently to ensure mass transport.

-

Continue the electrolysis for a predetermined time or until the anolyte develops a distinct dark, bluish-green color, characteristic of the Co³⁺ ion in sulfate media. Hydrogen gas will be evolved at the cathode.

-

-

In-Process Monitoring:

-

Periodically, small aliquots of the anolyte can be withdrawn to determine the concentration of Co³⁺ formed, allowing for the calculation of current efficiency and reaction progress. (See Section 6.0 for Analytical Methods).

-

-

Product Handling:

-

Upon completion, the resulting cobalt(III) sulfate solution in the anolyte should be kept cold and used promptly, as it is prone to decomposition.

-

For isolation, the product can be crystallized, often as a more stable double salt like cobalt(III) ammonium (B1175870) alum, by adding a cold, saturated solution of ammonium sulfate.[3]

-

Key Process Parameters and Optimization

The success of the synthesis depends on the careful control of several parameters.

| Parameter | Recommended Range/Value | Effect on Process |

| H₂SO₄ Concentration | > 5 M (8 M is common[2]) | Critical for stability. High acidity stabilizes the Co³⁺ ion and prevents its rapid reduction by water. Also increases electrolyte conductivity. |

| Co(II) Concentration | 0.5 M - 1.5 M | Higher concentration increases the availability of reactant at the anode, potentially improving current efficiency relative to oxygen evolution. |

| Temperature | 0 - 10 °C | Lower temperatures significantly increase the stability and lifetime of the Co³⁺ product in solution.[3] |

| Current Density | 100 - 500 A/m² | Higher current density increases the production rate but may decrease current efficiency by favoring the oxygen evolution side reaction. Optimization is required. |

| Anode Material | Lead Dioxide (PbO₂), Platinum (Pt) | The choice of anode affects the overpotential for oxygen evolution. Materials with high oxygen overpotential are preferred. |

| Cell Division | Porous Diaphragm or Ion-Exchange Membrane | Essential. Prevents cathodic reduction of the Co³⁺ product, which would severely lower or completely prevent net yield. |

Process Performance and Data Presentation

Quantitative data for the specific electrolytic synthesis of cobalt(III) sulfate is not widely published, as much of the literature focuses on the cathodic process of cobalt electrowinning. The key performance indicators (KPIs) for this anodic process are defined below. Researchers must determine these experimentally for their specific setup.

| Key Performance Indicator | Formula / Definition | Factors for Optimization |

| Current Efficiency (CE) | (Moles of Co³⁺ produced / Moles of Co³⁺ theoretically produced) x 100% | Maximize by selecting an anode with high oxygen overpotential, optimizing current density, and ensuring high Co²⁺ concentration at the anode surface. |

| Product Yield | (Actual moles of Co³⁺ in final solution / Initial moles of Co²⁺) x 100% | Depends on the duration of electrolysis and the current efficiency. Limited by the stability of the product over the electrolysis time. |

| Specific Energy Consumption | Energy (kWh) / Mass of Co³⁺ produced (kg) | Minimize by increasing electrolyte conductivity (via acid concentration), reducing inter-electrode distance, and maximizing current efficiency. |

Analytical Methods for Product Characterization

To monitor the reaction and determine the yield, it is necessary to quantify the concentrations of Co(II) and Co(III) in the anolyte.

-

Determination of Total Cobalt: Atomic Absorption Spectroscopy (AAS) is a reliable method for determining the total cobalt concentration ([Co]total = [Co²⁺] + [Co³⁺]) in a sample.[5]

-

Determination of Cobalt(II): Cobalt(II) can be determined by complexometric titration with a standardized EDTA solution at an elevated temperature (85-95 °C) and a pH of ~5.8, using xylenol orange as an indicator.[6] The Co(III) does not readily react under these conditions.

-

Determination of Cobalt(III): The cobalt(III) concentration can be determined by difference: [Co³⁺] = [Co]total - [Co²⁺] . Alternatively, various spectrophotometric methods exist that are specific to either Co(II) or Co(III) after reaction with a chromophoric reagent.[7][8] For instance, one species can be masked while the other is measured.[8]

Visualizations

Experimental Workflow

The overall process from starting materials to the final product solution is outlined in the following workflow.

Caption: Workflow for Electrolytic Preparation of this compound.

Key Reactions in the Electrolytic Cell

The following diagram illustrates the desired and competing reactions occurring at the electrodes within the divided cell.

Caption: Electrochemical Reactions in a Divided Cell.

References

- 1. Anodic dissolution of cobalt in sulfate electrolyte - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]

- 2. saimm.co.za [saimm.co.za]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. RU2591910C1 - Electrowinning of cobalt from aqueous sulphate solutions of cobalt and manganese under static conditions - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. csun.edu [csun.edu]

- 7. cheops-tsar.de [cheops-tsar.de]

- 8. ijacskros.com [ijacskros.com]

Structure and Bonding in Cobalt(III) Sulfate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and experimental characterization of cobalt(III) sulfate (B86663) and its hydrated forms. The document focuses on the coordination chemistry of the cobalt(III) ion in the presence of sulfate and aqua ligands, presenting available quantitative data, detailed experimental methodologies, and visual representations of structural and logical relationships.

Introduction to Cobalt(III) Coordination Chemistry

Cobalt, a first-row transition metal, readily forms coordination complexes in both its +2 and +3 oxidation states. The cobalt(III) ion (Co³⁺), with a d⁶ electron configuration, almost exclusively forms octahedral complexes.[1] These complexes are typically low-spin and kinetically inert, meaning they undergo ligand exchange reactions slowly.[2] This inertness is a key property exploited in various applications, including the design of novel therapeutic agents. The bonding in these complexes can be described by a coordinate covalent bond model, where the ligands act as Lewis bases, donating electron pairs to the cobalt(III) center, which acts as a Lewis acid.[3]

The primary cobalt(III) sulfate hydrate (B1144303) is the octadecahydrate, Co₂(SO₄)₃·18H₂O.[4] This compound, along with its alums (e.g., NH₄Co(SO₄)₂·12H₂O), are the main examples of solids containing the hexaaquacobalt(III) ion, [Co(H₂O)₆]³⁺.[5][6] The aqueous cobalt(III) ion is highly oxidizing and unstable unless stabilized by strong field ligands or in a highly acidic medium.[6]

Synthesis of Cobalt(III) Sulfate Hydrates

The synthesis of cobalt(III) sulfate hydrates requires the oxidation of a cobalt(II) salt in a strongly acidic solution. The high acidity is necessary to prevent the reduction of the Co(III) ion by water.

Experimental Protocol: Synthesis of Cobalt(III) Sulfate Octadecahydrate (Co₂(SO₄)₃·18H₂O)

This protocol is adapted from established methods for the preparation of cobalt(III) sulfate.[4]

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ozone (O₃) gas or a platinum electrode for electrolytic oxidation

-

Distilled water

-

Ice bath

Procedure:

-

Prepare an 8N sulfuric acid solution by carefully adding concentrated sulfuric acid to distilled water.

-

Dissolve cobalt(II) sulfate heptahydrate in the 8N sulfuric acid solution, keeping the solution cool in an ice bath.

-

Oxidation Step (choose one):

-

Chemical Oxidation: Bubble ozone gas through the cold cobalt(II) sulfate solution until the color changes from pink to a characteristic blue, indicating the formation of Co(III).

-

Electrolytic Oxidation: Place the solution in an electrolytic cell with a platinum anode and a suitable cathode, separated by a porous diaphragm. Apply a current to oxidize the Co(II) to Co(III) at the anode. The anolyte will turn blue.

-

-

Crystallization: Cool the resulting blue solution of cobalt(III) sulfate in an ice bath to induce crystallization of the blue octadecahydrate, Co₂(SO₄)₃·18H₂O.

-

Isolation and Drying: Quickly filter the crystals, wash with a small amount of ice-cold distilled water, followed by ethanol. Dry the product in a desiccator over a suitable drying agent. The resulting crystals are stable in a dry atmosphere.[4]

Structural Analysis and Bonding

The structure of cobalt(III) sulfate octadecahydrate is characterized by the presence of the hexaaquacobalt(III) cation, [Co(H₂O)₆]³⁺, sulfate anions (SO₄²⁻), and additional water molecules of hydration.

The Hexaaquacobalt(III) Cation: [Co(H₂O)₆]³⁺

In the [Co(H₂O)₆]³⁺ ion, the cobalt(III) center is in a low-spin d⁶ configuration and is octahedrally coordinated to six water molecules. The Co-O bonds are strong covalent interactions.

Role of Sulfate Anions and Water of Hydration

The sulfate ions are not directly coordinated to the cobalt(III) ion in Co₂(SO₄)₃·18H₂O. Instead, they reside in the crystal lattice, balancing the positive charge of the [Co(H₂O)₆]³⁺ cations. The extensive network of hydrogen bonds between the coordinated water molecules, the sulfate anions, and the lattice water molecules is crucial for the stability of the crystal structure.

Quantitative Structural Data

| Parameter | Value (Å) | Compound | Reference |

| Co(III)-O(H₂O) Bond Length | ~1.87 - 1.96 | General range for [Co(H₂O)₆]³⁺ and other Co(III)-aqua complexes | |

| Co(III)-O(SO₄) Bond Length | 1.914(2) | [Co(tren)(η²-SO₄)]ClO₄·H₂O (Bidentate sulfato ligand) | [2] |

| S-O Bond Length | ~1.47 - 1.49 | Typical for sulfate ions |

Table 1: Representative Bond Lengths in Cobalt(III) Aqua and Sulfato Complexes.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the oxidation state of cobalt and characterizing the coordination environment.

UV-Visible Spectroscopy

The UV-Vis spectrum of the [Co(H₂O)₆]³⁺ ion is characterized by two d-d electronic transitions, which are typical for low-spin d⁶ octahedral complexes.

| Transition | Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| ¹A₁g → ¹T₁g | ~605 | ~60 |

| ¹A₁g → ¹T₂g | ~400 | ~50 |

Table 2: UV-Visible Absorption Data for the [Co(H₂O)₆]³⁺ Ion.[5]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can identify the functional groups present and provide information about their coordination mode.

Expected Vibrational Modes:

-

O-H Stretching (H₂O): A broad band in the region of 3200-3500 cm⁻¹ due to coordinated and lattice water molecules.

-

H-O-H Bending (H₂O): A band around 1600-1630 cm⁻¹.

-

S-O Stretching (SO₄²⁻): For a free sulfate ion (Td symmetry), a strong, sharp band (ν₃) is observed around 1100 cm⁻¹. In the crystal lattice, interactions with other ions can cause this band to split.

-

Co-O Stretching: Expected in the far-IR region, typically below 600 cm⁻¹.

Thermal Analysis

Thermogravimetric analysis (TGA) can be used to study the dehydration process of cobalt(III) sulfate hydrates. The dehydration is expected to occur in multiple steps, corresponding to the loss of lattice and coordinated water molecules. The thermal decomposition of hydrated metal sulfates typically shows that water is lost at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures.[7] For cobalt(III) sulfate, decomposition at higher temperatures would likely involve the reduction of Co(III) to Co(II) with the release of sulfur oxides and oxygen.

| Hydrate | Dehydration Temperature Range (°C) | Decomposition of Anhydrous Salt (°C) |

| General Metal Sulfate Hydrates | 30 - 400 | > 700 |

| Co₂(SO₄)₃·18H₂O (Predicted Behavior) | Stepwise loss of 18 H₂O molecules | Decomposition to cobalt oxides |

Table 3: General Thermal Decomposition Behavior of Metal Sulfate Hydrates.

Visualizations

Coordination Environment of Cobalt(III)

Caption: Octahedral coordination of Co(III) by six water molecules.

Experimental Workflow for Characterization

Caption: Experimental workflow for synthesis and characterization.

Structure-Property Relationships

References

Stability of Aqueous Cobaltic Sulfate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aqueous solutions of cobaltic sulfate (B86663), Co₂(SO₄)₃. The inherent instability of the cobalt(III) ion in aqueous media presents significant challenges in its application. This document details the underlying principles of this instability, methods for preparation and stabilization, experimental protocols for analysis, and a summary of the available quantitative data on its decomposition kinetics.

Introduction: The Challenge of Cobalt(III) in Aqueous Environments

The simple hexaaquacobalt(III) ion, [Co(H₂O)₆]³⁺, is a potent oxidizing agent in aqueous solutions. Its high redox potential for the Co(III)/Co(II) couple leads to the oxidation of water, resulting in the reduction of cobalt(III) to the more stable cobalt(II) state and the evolution of oxygen.[1] This inherent instability makes the preparation and maintenance of simple aqueous cobalt(III) salt solutions notoriously difficult.[1]

However, the +3 oxidation state of cobalt can be stabilized in aqueous environments through two primary mechanisms: complexation with ligands other than water and control of acidity. Strong field ligands, such as ammonia (B1221849) or ethylenediamine, form stable coordination complexes with Co(III), rendering it kinetically inert.[2] Additionally, the stability of the [Co(H₂O)₆]³⁺ ion is significantly enhanced in strongly acidic conditions, particularly in sulfuric acid solutions.[3] This guide focuses on the stability of cobaltic sulfate in such acidic aqueous media.

Preparation of Aqueous this compound Solutions

The preparation of aqueous this compound solutions requires the oxidation of a cobalt(II) salt in a strongly acidic medium. Common methods include electrochemical oxidation and oxidation with ozone. The resulting cobalt(III) solutions must be kept at low temperatures to enhance their stability.[3]

Electrochemical Oxidation

Electrolytic oxidation is a common method for preparing cobalt(III) sulfate solutions with enhanced stability.[3] A detailed experimental protocol is provided below.

Experimental Protocol: Electrochemical Preparation of this compound

Objective: To prepare an aqueous solution of this compound by electrolytic oxidation of cobaltous sulfate in sulfuric acid.

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Platinum foil or mesh electrodes (anode and cathode)

-

Porous diaphragm (e.g., fritted glass or ceramic)

-

Electrolytic cell

-

DC power supply

-

Magnetic stirrer and stir bar

-

Ice bath

-

Volumetric flasks and pipettes

Procedure:

-

Electrolyte Preparation: Prepare a solution of cobalt(II) sulfate in sulfuric acid. The concentration of sulfuric acid should be carefully controlled, as it is a critical factor for the stability of the resulting cobalt(III) solution. A typical starting point is a high concentration of sulfuric acid.

-

Cell Assembly: Assemble the electrolytic cell with the anode and cathode compartments separated by a porous diaphragm to prevent the reduction of the newly formed Co(III) at the cathode. Place the platinum anode in the anolyte compartment (the Co(II) solution) and the platinum cathode in the catholyte compartment (a similar concentration of sulfuric acid without the cobalt salt).

-

Electrolysis: Immerse the electrolytic cell in an ice bath to maintain a low temperature throughout the process. Begin stirring the anolyte. Apply a constant current density to the anode. The progress of the oxidation can be monitored by the color change of the anolyte, which will darken as Co(III) is formed.

-

Monitoring and Termination: Periodically take aliquots from the anolyte to determine the concentration of Co(III) using a suitable analytical method (see Section 4). Continue the electrolysis until the desired concentration of this compound is achieved.

-

Storage: Upon completion, immediately store the resulting this compound solution at a low temperature (e.g., in a refrigerator or ice bath) to minimize decomposition.

Ozone Oxidation

Ozone is a powerful oxidizing agent that can be used to convert Co(II) to Co(III) in acidic solutions.[3]

Experimental Protocol: Preparation of this compound by Ozone Oxidation

Objective: To prepare an aqueous solution of this compound by oxidizing cobaltous sulfate with ozone in a sulfuric acid medium.

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ozone generator

-

Gas washing bottle or sparging tube

-

Reaction vessel

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: Prepare a solution of cobalt(II) sulfate in concentrated sulfuric acid in the reaction vessel.

-

Ozonolysis: Place the reaction vessel in an ice bath and begin stirring. Bubble ozone gas from the ozone generator through the solution using a gas washing bottle or sparging tube. The solution will change color as Co(III) is formed.

-

Monitoring: The concentration of Co(III) can be monitored over time using spectrophotometry (see Section 4.1).

-

Termination and Storage: Once the desired concentration of Co(III) is reached, stop the flow of ozone. Store the solution at low temperatures.

Factors Influencing the Stability of Aqueous this compound

The stability of aqueous this compound solutions is a multifactorial issue. The primary factors that influence the rate of decomposition of Co(III) to Co(II) are temperature, sulfuric acid concentration, and the concentration of cobalt(III) itself.[3]

Caption: Key factors affecting the stability of aqueous this compound.

Analytical Methods for Monitoring Stability

To quantitatively assess the stability of aqueous this compound solutions, it is essential to accurately measure the concentration of Co(III) over time. Spectrophotometric and titrimetric methods are commonly employed for this purpose.

UV-Visible Spectrophotometry

The hexaaquacobalt(III) ion has a characteristic absorption spectrum in the visible range, which is distinct from that of the cobalt(II) ion. This difference allows for the spectrophotometric determination of the concentration of each species in a mixture.[4] The molar absorption coefficients of Co(III) and Co(II) ions in sulfuric acid solutions are crucial for these calculations.[5]

Experimental Protocol: Spectrophotometric Determination of Co(III) and Co(II)

Objective: To determine the concentrations of Co(III) and Co(II) in a sulfuric acid solution using UV-Visible spectrophotometry.

Materials:

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Aqueous this compound solution in sulfuric acid

-

Standard solutions of Co(II) sulfate in the same concentration of sulfuric acid

-

Sulfuric acid solution (as a blank)

Procedure:

-

Spectrum Acquisition: Record the UV-Visible spectrum of the this compound solution over a relevant wavelength range (e.g., 300-800 nm) using the sulfuric acid solution as a blank.

-

Data Analysis: The concentration of Co(III) can be determined by measuring the absorbance at its absorption maximum and applying the Beer-Lambert law, provided the molar absorption coefficient is known. For mixtures of Co(II) and Co(III), the concentrations of both species can be determined by measuring the absorbance at two different wavelengths (ideally, at the absorption maximum of each species) and solving a set of simultaneous equations derived from the Beer-Lambert law.

-

Kinetic Monitoring: To monitor the decomposition of this compound, record the spectrum of the solution at regular time intervals. The decrease in the absorbance corresponding to Co(III) and the increase in the absorbance corresponding to Co(II) can be used to calculate the rate of decomposition.

Titrimetric Methods

Titration offers an alternative method for determining the concentration of cobalt. Complexometric titrations with EDTA are suitable for determining the total cobalt concentration. To determine the concentration of Co(III) specifically, a redox titration can be employed where the Co(III) is used to oxidize a known amount of a reducing agent, and the excess reducing agent is then back-titrated.

Quantitative Stability Data

The decomposition of cobalt(III) in aqueous sulfuric acid is a complex process. A study by Levanov, Isaikina, and Lunin (2016) investigated the kinetics of this decomposition.[3]

Table 1: Summary of Kinetic Data for the Decomposition of Aqueous this compound

| Parameter | Value | Conditions | Reference |

| Reaction Order | [3] | ||

| w.r.t. [Co(III)] | Data not available in abstract | Sulfuric acid solution | [3] |

| Rate Constant (k) | Data not available in abstract | Sulfuric acid solution | [3] |

| Activation Energy (Ea) | Data not available in abstract | Sulfuric acid solution | [3] |

| Effect of [H₂SO₄] | Stabilizes Co(III) | Increased concentration slows decomposition | [3] |

| Effect of Temperature | Destabilizes Co(III) | Increased temperature speeds decomposition | [3] |

Note: The specific quantitative values for the rate constant and reaction order are reported in the full-text article, which was not available for this review. The table reflects the qualitative findings from the abstract.

Logical Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of aqueous this compound solutions. The following workflow outlines the key steps in such a study.

Caption: Workflow for assessing the stability of aqueous this compound.

Conclusion

The stability of aqueous this compound is a critical consideration for its practical application. While inherently unstable due to the high oxidizing power of the [Co(H₂O)₆]³⁺ ion, its lifetime can be significantly extended by preparation and storage in concentrated sulfuric acid at low temperatures. This guide has outlined the key principles governing its stability, provided detailed protocols for its preparation and analysis, and summarized the available kinetic data. For researchers and professionals in drug development and other scientific fields, a thorough understanding and control of these factors are paramount for the successful utilization of cobalt(III) in aqueous systems. Further investigation into the full kinetic details of its decomposition will provide an even more robust framework for its application.

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt(III) Sulfate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt(III) sulfate (B86663) and its associated alum compounds. Cobalt(III) sulfate, with the chemical formula Co₂(SO₄)₃, and its alums, MCo(SO₄)₂·12H₂O (where M is a monovalent cation such as K⁺, Rb⁺, Cs⁺, or NH₄⁺), are of significant interest due to the electronic configuration of the cobalt(III) ion. This guide synthesizes theoretical principles with reported experimental data and provides standardized protocols for the magnetic characterization of these materials.

Theoretical Framework: The Diamagnetism of Low-Spin Octahedral Cobalt(III)

The magnetic properties of cobalt(III) sulfate compounds are fundamentally determined by the electron configuration of the Co³⁺ ion within its coordination environment. In the case of cobalt(III) sulfate and its hydrated alums, the cobalt ion is in a +3 oxidation state, resulting in a d⁶ electronic configuration.

In an octahedral ligand field, as is the case for the [Co(H₂O)₆]³⁺ complex ion present in these salts, the five degenerate d-orbitals are split into two energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²). For a d⁶ ion, there are two possible electron arrangements depending on the magnitude of the crystal field splitting energy (Δo) relative to the spin-pairing energy (P).

-

High-Spin Configuration (Weak Field): If Δo < P, electrons will occupy the higher-energy eg orbitals before pairing in the t₂g orbitals, leading to a t₂g⁴eg² configuration with four unpaired electrons. This would result in paramagnetic behavior.

-

Low-Spin Configuration (Strong Field): If Δo > P, it is more energetically favorable for electrons to pair in the lower-energy t₂g orbitals. This results in a t₂g⁶eg⁰ configuration with no unpaired electrons.[1]

Water (H₂O) as a ligand is typically considered intermediate in the spectrochemical series. However, for Co³⁺, the high charge density of the metal ion increases the crystal field splitting, leading to a low-spin configuration.[1] Consequently, the [Co(H₂O)₆]³⁺ ion is diamagnetic.[1] This theoretical diamagnetism is a key characteristic of cobalt(III) sulfate compounds.

Caption: d-orbital splitting diagram for a low-spin d⁶ Co(III) complex.

Quantitative Magnetic Data

Experimental studies on cobalt(III) sulfate and its alums are challenging due to the compound's instability. However, available data consistently point towards diamagnetism, with slight paramagnetic character often attributed to the presence of cobalt(II) impurities. The following table summarizes the reported magnetic properties of various cobalt(III) sulfate alums.

| Compound | Formula | Magnetic Behavior | Magnetic Moment (μ_eff) in Bohr Magnetons (B.M.) | Molar Magnetic Susceptibility (χ_m) in cm³/mol | Notes |

| Potassium Cobalt(III) Sulfate Alum | KCo(SO₄)₂·12H₂O | Diamagnetic | Not reported | Not reported | Expected to be diamagnetic due to the low-spin d⁶ configuration of the [Co(H₂O)₆]³⁺ ion. |

| Rubidium Cobalt(III) Sulfate Alum | RbCo(SO₄)₂·12H₂O | Slightly Paramagnetic | < 1 B.M. | Small and positive | The slight paramagnetism is likely due to the presence of Co(II) impurities. |

| Cesium Cobalt(III) Sulfate Alum | CsCo(SO₄)₂·12H₂O | Diamagnetic | Not reported | Not reported | Described as "virtually diamagnetic," with any increase in susceptibility indicating impurity. |

| Ammonium Cobalt(III) Sulfate Alum | (NH₄)Co(SO₄)₂·12H₂O | Paramagnetic | 2.1 B.M. at 304 K | Positive | The observed paramagnetism is anomalous and may be due to significant Co(II) contamination. |

| Hydrated Cobalt(III) Sulfate | Co₂(SO₄)₃·18H₂O | Slightly Paramagnetic | Not reported | Small and positive | The slight positive susceptibility suggests the presence of some unpaired electrons. |

Experimental Protocols for Magnetic Susceptibility Measurement

Accurate determination of the magnetic properties of cobalt(III) sulfate compounds requires precise experimental techniques. Due to the solid, powdered nature of these salts, methods such as the Gouy balance and SQUID magnetometry are suitable.

Gouy Balance Method

The Gouy balance is a classical and accessible method for measuring magnetic susceptibility. It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Methodology:

-

Sample Preparation:

-

The cobalt(III) sulfate compound is finely ground into a homogeneous powder.

-

The powder is uniformly packed into a cylindrical, flat-bottomed Gouy tube of known length and cross-sectional area.

-

-

Measurement Procedure:

-

The Gouy tube is suspended from an analytical balance, with the bottom of the sample positioned in the center of the strongest part of an electromagnet's field, and the top of the sample in a region of negligible field strength.

-

The mass of the sample is measured in the absence of a magnetic field (m_a).

-

The electromagnet is turned on to a known field strength (H), and the apparent mass of the sample is measured (m_b).

-

-

Data Analysis:

-

The apparent change in mass (Δm = m_b - m_a) is used to calculate the volume susceptibility (κ) of the sample using the formula: F = Δm * g = (1/2) * A * (κ_sample - κ_air) * H² where g is the acceleration due to gravity, A is the cross-sectional area of the sample, and κ_air is the volume susceptibility of the air (often negligible).

-

The mass susceptibility (χ_g) is then calculated by dividing the volume susceptibility by the density of the sample (ρ): χ_g = κ / ρ.

-

Finally, the molar susceptibility (χ_m) is obtained by multiplying the mass susceptibility by the molar mass (M) of the compound: χ_m = χ_g * M.

-

SQUID (Superconducting Quantum Interference Device) Magnetometry

SQUID magnetometry is a highly sensitive method for determining the magnetic properties of materials. It can detect very small magnetic moments, making it ideal for studying diamagnetic and weakly paramagnetic substances.

Methodology:

-

Sample Preparation:

-

A small, accurately weighed amount of the powdered cobalt(III) sulfate compound (typically a few milligrams) is placed in a gelatin capsule or a straw.

-

The sample holder is chosen to have a minimal and well-characterized magnetic background signal.

-

-

Measurement Procedure:

-

The sample is mounted in the SQUID magnetometer.

-

The magnetic moment of the sample is measured as a function of an applied magnetic field at a constant temperature (e.g., room temperature).

-

For more detailed studies, measurements can be performed over a range of temperatures.

-

-

Data Analysis:

-

The raw data of magnetic moment versus applied field is corrected for the background signal from the sample holder.

-

The magnetization (M) is calculated by dividing the magnetic moment by the sample volume.

-

The magnetic susceptibility (χ) is determined from the slope of the magnetization versus applied field (M vs. H) plot in the linear region: χ = dM/dH.

-

The molar susceptibility (χ_m) is then calculated based on the mass of the sample and its molar mass.

-

Caption: Workflow for magnetic characterization of cobalt(III) sulfate.

Conclusion

Cobalt(III) sulfate and its alums are theoretically expected to be diamagnetic due to the low-spin d⁶ electronic configuration of the [Co(H₂O)₆]³⁺ ion in an octahedral ligand field. Experimental data largely support this, with observed weak paramagnetism in some cases likely attributable to the presence of Co(II) impurities, highlighting the importance of sample purity in magnetic measurements. The experimental protocols detailed in this guide provide a framework for the accurate characterization of the magnetic properties of these and similar coordination compounds. For professionals in research and drug development, understanding the intrinsic magnetic properties of cobalt-containing compounds is crucial for their application and for quality control.

References

An In-depth Technical Guide to the Oxidation State of Cobalt in Cobaltic Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the +3 oxidation state of cobalt in the compound known as cobaltic sulfate (B86663). The document will delve into the synthesis, characterization, and key properties of this higher oxidation state cobalt salt, offering a comparative perspective with the more common cobaltous (+2) sulfate. This guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a deep understanding of cobalt chemistry.

Introduction to Cobalt Sulfates and Oxidation States

Cobalt, a first-row transition metal, predominantly exists in the +2 and +3 oxidation states. The stability of these oxidation states is highly dependent on the coordination environment. While the cobalt(II) ion (Co²⁺) is stable in simple aqueous solutions, the cobalt(III) ion (Co³⁺) is a powerful oxidizing agent and is typically stabilized by complexation with strong-field ligands.

The term "cobalt sulfate" most commonly refers to cobalt(II) sulfate (CoSO₄), where cobalt exhibits a +2 oxidation state. This compound and its various hydrates are stable and widely used in pigments, catalysts, and as a nutritional supplement.

In contrast, cobaltic sulfate , or cobalt(III) sulfate (Co₂(SO₄)₃), is a less common and significantly less stable compound where cobalt is in the +3 oxidation state. Its high reactivity makes it a potent oxidizing agent. The inherent instability of the simple hydrated Co³⁺ ion means that cobalt(III) sulfate is often prepared and handled with care, typically in acidic solutions to prevent the oxidation of water.

Physicochemical Properties of Cobalt(III) Sulfate

The distinct electronic configuration of Co(III) in this compound gives rise to unique physicochemical properties that differentiate it from its Co(II) counterpart.

Data Presentation

The following table summarizes key quantitative data for cobalt(III) sulfate, with comparative values for cobalt(II) sulfate for context.

| Property | Cobalt(III) Sulfate (Co₂(SO₄)₃) | Cobalt(II) Sulfate (CoSO₄) |

| Oxidation State of Co | +3 | +2 |

| Chemical Formula | Co₂(SO₄)₃ | CoSO₄ |

| Molar Mass | 406.06 g/mol | 154.99 g/mol (anhydrous) |

| Appearance | Blue crystals (as hydrated alum, e.g., CsCo(SO₄)₂·12H₂O)[1] | Reddish crystalline solid (anhydrous), Pink solid (hydrated)[1] |

| Magnetic Properties | Low-spin d⁶, essentially diamagnetic[1] | Paramagnetic |

| Molar Magnetic Susceptibility (χ_M) | Corrected values for CsCo(SO₄)₂·12H₂O are in the range of 196-208 x 10⁻⁶ c.g.s. units.[1] | ~10,000 x 10⁻⁶ c.g.s. units[2] |

| UV-Vis Spectra (Diffuse Reflectance) | Absorption bands observed for the [Co(H₂O)₆]³⁺ ion.[1] | Characteristic absorption for [Co(H₂O)₆]²⁺ ion.[3] |

Experimental Protocols

Synthesis of Cobalt(III) Sulfate

The synthesis of cobalt(III) sulfate is achieved through the oxidation of a cobalt(II) salt in a strongly acidic solution. The following protocol is a modification of established methods for the electrolytic preparation of cobalt(III) sulfate, often in the form of its more stable alums.[1]

Objective: To prepare cesium cobalt(III) alum, CsCo(SO₄)₂·12H₂O, via electrolytic oxidation.

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Cesium sulfate (Cs₂SO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ether

-

Electrolytic cell with a platinum anode and a copper cathode

-

DC power supply

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and filtration apparatus

-

Ice bath

Procedure:

-

Electrolyte Preparation:

-

In a beaker, dissolve an appropriate amount of cobalt(II) sulfate heptahydrate in a solution of dilute sulfuric acid.

-

Add a stoichiometric amount of cesium sulfate to the solution.

-

Cool the resulting solution in an ice bath to below 5 °C.

-

-

Electrolytic Oxidation:

-

Place the beaker containing the cooled electrolyte solution in the ice bath on a magnetic stirrer.

-

Introduce the platinum anode and copper cathode into the solution, ensuring they do not touch. The anode should be positioned in the bulk of the solution, while the cathode can be placed near the wall of the beaker.

-

Connect the electrodes to the DC power supply. Apply a current density of approximately 0.1 A/cm² at the anode.

-

Continue the electrolysis with constant stirring while maintaining the temperature below 10 °C. The progress of the oxidation is indicated by a color change of the solution from pink to a characteristic blue-green of the Co(III) species.

-

-

Isolation and Purification of the Product:

-

Once the oxidation is complete (indicated by the stabilization of the solution's color), terminate the electrolysis.

-

Filter the cold solution to remove any impurities.

-

Induce crystallization by adding cold ethanol to the filtrate.

-

Collect the precipitated blue crystals of cesium cobalt(III) alum by vacuum filtration.

-

Wash the crystals sequentially with cold ethanol and then ether to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent. Due to the instability of the compound, prolonged storage is not recommended.

-

Determination of Cobalt Oxidation State by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a powerful tool for determining the oxidation state of cobalt.

Objective: To determine the oxidation state of cobalt in a synthesized cobalt sulfate sample.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Ultra-high vacuum (UHV) chamber.

-

Electron energy analyzer.

-

Sample holder.

Procedure:

-

Sample Preparation:

-

Mount a small amount of the finely ground cobalt sulfate sample onto a sample holder using double-sided adhesive tape.

-

Ensure the sample surface is as flat as possible.

-

-

Data Acquisition:

-

Introduce the sample holder into the XPS instrument's UHV chamber.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform high-resolution scans of the Co 2p region. This region is critical for determining the oxidation state. The Co 2p peak is split into two components, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling.

-

-

Data Analysis:

-

Calibrate the binding energy scale by referencing the adventitious carbon C 1s peak to 284.8 eV.

-

Analyze the high-resolution Co 2p spectrum. The binding energy and the presence of characteristic satellite peaks are indicative of the cobalt oxidation state.

-

Co(II): The Co 2p₃/₂ peak for Co(II) compounds typically appears at a binding energy of around 780-782 eV and is accompanied by strong shake-up satellite peaks at higher binding energies.[4]

-

Co(III): The Co 2p₃/₂ peak for Co(III) compounds is generally found at a slightly higher binding energy compared to Co(II) and typically exhibits weaker or no satellite features.[4]

-

-

Fit the Co 2p spectrum using appropriate software to deconvolute the contributions from different cobalt species if a mixed-oxidation state is present. The peak positions, full width at half maximum (FWHM), and the presence and intensity of satellite peaks will be the primary indicators for assigning the oxidation state.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the study of this compound.

Caption: Workflow for the synthesis and characterization of cobalt(III) sulfate.

Caption: Logical workflow for determining cobalt's oxidation state using XPS.

Conclusion

The study of this compound provides valuable insights into the chemistry of higher oxidation states of cobalt. While its instability presents challenges in its handling and application, its role as a potent oxidizing agent and as a precursor in the synthesis of various cobalt(III) complexes makes it a compound of significant interest to the scientific community. The experimental protocols and characterization data presented in this guide offer a foundational understanding for researchers and professionals working with this and related cobalt compounds. A thorough understanding of the factors that stabilize the Co(III) oxidation state is crucial for the design of novel catalysts, materials, and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. fizika.si [fizika.si]

- 3. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 4. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Cobalt [xpsfitting.com]

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Cobalt Sulfates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt sulfates are a group of minerals that, while not widespread, are significant as secondary minerals in the oxidation zones of cobalt-bearing ore deposits. Their presence can be an indicator of primary cobalt mineralization. This technical guide provides a comprehensive overview of the natural occurrence and mineral forms of cobalt sulfates, with a focus on their crystallographic and chemical properties. Detailed experimental protocols for the characterization of these minerals using modern analytical techniques are also presented to aid researchers in their identification and study.

Introduction

Cobalt is an element of significant industrial and biological importance. While it primarily occurs in sulfide, arsenide, and oxide ores, its sulfate (B86663) mineral forms provide valuable insights into the geochemical processes occurring in the supergene environment. These hydrated sulfates are typically formed from the weathering of primary cobalt minerals such as cobaltite (B72492) (CoAsS) and skutterudite (B1172440) ((Co,Ni,Fe)As₃).[1] This guide details the key characteristics of the known cobalt sulfate minerals, their geological context, and the analytical methods used for their definitive identification and characterization.

Natural Occurrence and Geological Environment

Cobalt sulfate minerals are rarely found as primary minerals.[1] They are characteristic of the oxidation zones of ore deposits where primary cobalt-bearing sulfides and arsenides are exposed to weathering processes.[2][3] The interaction of these primary minerals with acidic, sulfate-rich waters, often generated by the oxidation of pyrite (B73398) (FeS₂), leads to the dissolution of cobalt and its subsequent precipitation as hydrated sulfate minerals under specific conditions of temperature, pH, and humidity.

These minerals are often found as efflorescences, crusts, and stalactites in mine workings and on the surfaces of cobalt-bearing rocks.[4] Their vibrant pink to reddish colors can serve as a visual guide for prospectors to underlying cobalt and associated nickel and silver mineralization. The specific hydrate (B1144303) that forms is dependent on the ambient temperature and humidity, with more hydrated forms being stable at lower temperatures and higher humidity.[1]

Paragenesis: The sequence of mineral formation (paragenesis) in these environments typically sees the alteration of primary sulfides and arsenides to form sulfates.[5] Cobalt sulfate minerals are often found in association with other secondary minerals such as erythrite (hydrated cobalt arsenate), annabergite (hydrated nickel arsenate), and various iron sulfates.[6][7]

Mineral Forms of Cobalt Sulfates

The known naturally occurring cobalt sulfate minerals are all hydrated, with the degree of hydration varying. The primary minerals in this group are bieberite, moorhouseite, aplowite, and cobaltkieserite.

Bieberite (CoSO₄·7H₂O)

Bieberite is the heptahydrate of cobalt sulfate and is a member of the melanterite group.[4] It is known for its striking rose-red to flesh-red color and typically occurs as crusts and stalactites.[4][8] It is unstable in dry air and will readily dehydrate to moorhouseite.[2]

Moorhouseite ((Co,Ni,Mn)SO₄·6H₂O)

Moorhouseite is the hexahydrate of cobalt sulfate and belongs to the hexahydrite group.[9] It is a rare mineral that often occurs as an alteration product of bieberite.[9] It is typically pink and is found as granular crusts and efflorescences.[9]

Aplowite ((Co,Mn,Ni)SO₄·4H₂O)

Aplowite is the tetrahydrate of cobalt sulfate and is a member of the rozenite group.[5][10] This very rare mineral is found in association with moorhouseite.[5] It presents as a bright pink mineral in granular efflorescences.[5]

Cobaltkieserite (CoSO₄·H₂O)

Cobaltkieserite is the monohydrate of cobalt sulfate and is the cobalt analogue of kieserite.[11] It is a pink, earthy mineral and is the least hydrated of the naturally occurring cobalt sulfates.[11]

Quantitative Data

The following tables summarize the key crystallographic and chemical data for the main cobalt sulfate minerals.

Table 1: Crystallographic Data for Cobalt Sulfate Minerals

| Mineral Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

| Bieberite | CoSO₄·7H₂O | Monoclinic | P2/m | a = 14.04 Å, b = 6.49 Å, c = 10.92 Å, β = 105.27° |

| Moorhouseite | (Co,Ni,Mn)SO₄·6H₂O | Monoclinic | C2/c | a = 10.03 Å, b = 7.23 Å, c = 24.26 Å, β = 98.37° |

| Aplowite | (Co,Mn,Ni)SO₄·4H₂O | Monoclinic | P2₁/n | a = 5.93 Å, b = 13.54 Å, c = 7.88 Å, β = 90.55° |

| Cobaltkieserite | CoSO₄·H₂O | Monoclinic | B2/b | a = 6.98 Å, b = 7.588 Å, c = 7.639 Å, β = 118.65° |

Table 2: Chemical Composition of Ideal End-Member Cobalt Sulfate Minerals

| Mineral Name | Element | Weight % |

| Bieberite | Co | 20.96 |

| S | 11.41 | |

| H | 5.02 | |

| O | 62.61 | |

| Moorhouseite | Co | 22.49 |

| S | 12.24 | |

| H | 4.62 | |

| O | 60.65 | |

| Aplowite | Co | 25.96 |

| S | 14.13 | |

| H | 3.55 | |

| O | 56.36 | |

| Cobaltkieserite | Co | 34.06 |

| S | 18.54 | |

| H | 1.17 | |

| O | 46.23 |

Experimental Protocols for Mineral Characterization

The definitive identification and characterization of cobalt sulfate minerals require a combination of analytical techniques. Given their often hydrated and sometimes unstable nature, careful sample preparation and handling are crucial.

X-Ray Powder Diffraction (XRD)

Purpose: To identify the mineral phase and determine its crystal structure and unit cell parameters.

Methodology:

-

Sample Preparation:

-

Due to the potential for dehydration, sample grinding should be done gently, either by hand in an agate mortar and pestle under a liquid medium like ethanol (B145695) to minimize structural damage, or with minimal mechanical grinding.[12]

-

For efflorescent minerals like bieberite, sample preparation should be conducted in a controlled humidity environment if possible.

-

The finely ground powder is then mounted onto a low-background sample holder. For very small sample amounts, a smear mount on a zero-background plate can be used.[13]

-

-

Instrumentation and Data Collection:

-

A powder diffractometer equipped with a copper (Cu) Kα radiation source is commonly used.[14]

-

Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

For air-sensitive or dehydrating samples, a sealed, airtight sample holder or a chamber with controlled atmosphere is recommended.

-

-

Data Analysis:

-

Phase identification is achieved by comparing the experimental diffraction pattern to a database of known mineral patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

-

For detailed structural analysis, Rietveld refinement can be performed using software like GSAS-II or FullProf. This method refines the crystal structure parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Electron Probe Microanalysis (EPMA)

Purpose: To obtain quantitative elemental compositions of the mineral.

Methodology:

-

Sample Preparation:

-

The mineral grain is mounted in an epoxy resin and polished to a smooth, flat surface (typically to a 0.25-micron diamond polish).[15]

-

The polished surface is then coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.[15]

-

It is critical to avoid contact with water during polishing for water-soluble minerals. Oil-based polishing media should be used instead.[15]

-

-

Instrumentation and Analysis:

-

An electron probe microanalyzer is used.

-

Standards: Well-characterized natural or synthetic minerals are used for calibration. For cobalt, a pure cobalt metal or a known cobalt-containing mineral like cobaltite can be used. For sulfur, pyrite (FeS₂) or a sulfate standard like barite (BaSO₄) is suitable.[11]

-

Analytical Conditions: Typical conditions for silicate (B1173343) and sulfate analysis are an accelerating voltage of 15 kV and a beam current of 10-20 nA.[16] A slightly defocused beam (5-10 µm) may be necessary for hydrous minerals to minimize sample damage and water loss.

-

X-ray intensities for the elements of interest are measured on both the sample and the standards.

-

-

Data Correction:

-

The raw X-ray intensities are corrected for matrix effects (ZAF or φ(ρz) corrections) to yield accurate elemental weight percentages.[17]

-

Thermal Analysis (TGA/DSC)

Purpose: To study the dehydration behavior and thermal stability of the hydrated cobalt sulfate minerals.

Methodology:

-

Sample Preparation:

-

A small amount of the powdered mineral (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[16]

-

-

Instrumentation and Analysis:

-

A simultaneous thermal analyzer (STA) that performs thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) concurrently is ideal.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[18]

-

The TGA measures the change in mass as a function of temperature, indicating water loss.

-

The DSC measures the heat flow to or from the sample, revealing endothermic dehydration events and other phase transitions.

-

-

Data Interpretation:

-

The TGA curve provides the temperatures at which dehydration steps occur and the amount of water lost in each step.

-

The DSC curve shows the enthalpy changes associated with these dehydration processes.

-

Vibrational Spectroscopy (Raman and Infrared)

Purpose: To identify the mineral and characterize the molecular vibrations of the sulfate and water groups.

5.4.1. Raman Spectroscopy

Methodology:

-

Sample Preparation:

-

Generally, no sample preparation is required for Raman spectroscopy, and the analysis can be performed directly on the mineral grain or a powdered sample.[19]

-

-

Instrumentation and Analysis:

-

A confocal Raman microscope is used.

-

A laser with a visible wavelength (e.g., 532 nm or 785 nm) is focused on the sample.[20] The laser power should be kept low to avoid sample damage, especially for hydrated minerals.

-

The scattered Raman signal is collected and analyzed by a spectrometer.

-

-

Spectral Interpretation:

-

The Raman spectrum will show characteristic peaks for the sulfate (SO₄²⁻) symmetric and asymmetric stretching and bending modes, as well as peaks corresponding to the O-H stretching and bending modes of the water molecules.[21]

-

5.4.2. Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the finely ground mineral (about 1-2 mg) is intimately mixed with about 200-300 mg of dry potassium bromide (KBr) powder.

-

The mixture is pressed under high pressure in a die to form a transparent or translucent pellet.

-

-

Instrumentation and Analysis:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[11]

-

-

Spectral Interpretation:

-

The IR spectrum will exhibit absorption bands corresponding to the vibrational modes of the sulfate and water molecules, providing a fingerprint for the mineral.[19]

-

Visualizations

Caption: Dehydration series of cobalt sulfate minerals.

Caption: Formation pathway of secondary cobalt sulfate minerals.

Conclusion

The naturally occurring cobalt sulfate minerals, though rare, are important indicators of supergene alteration processes in cobalt-bearing ore deposits. Their identification and characterization provide valuable information for mineral exploration and geochemical studies. This guide has summarized the key mineralogical features of bieberite, moorhouseite, aplowite, and cobaltkieserite and has provided detailed experimental protocols for their analysis using XRD, EPMA, thermal analysis, and vibrational spectroscopy. Adherence to these methodologies will enable researchers to obtain accurate and reliable data for these fascinating and scientifically significant minerals.

References

- 1. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]